
阿普拉霉素
描述
阿普拉霉素是一种主要用于兽医学的氨基糖苷类抗生素。 它是由链霉菌属细菌产生的,以其对许多革兰氏阴性细菌的杀菌作用而闻名 。 阿普拉霉素在结构上是独一无二的,它包含一个双环糖基部分和一个单取代的脱氧链霉胺 。 它未获批准用于人类 .
科学研究应用
阿普拉霉素在科学研究中具有广泛的应用,包括:
化学: 阿普拉霉素被用作研究氨基糖苷类药物合成和修饰的模型化合物。
生物学: 它被用于研究细菌耐药机制以及氨基糖苷类药物在抑制细菌生长中的作用。
作用机制
阿普拉霉素通过与细菌核糖体,特别是16S 核糖体 RNA 结合来发挥其作用。 这种结合会阻断蛋白质合成过程中的转运过程,导致 mRNA 的误读以及错误氨基酸被掺入新生肽链中 。 这种对蛋白质合成准确性和效率的双重影响有助于解释阿普拉霉素的杀菌特性 .
类似化合物:
- 庆大霉素
- 阿米卡星
- 妥布霉素
- 普拉佐霉素
比较: 阿普拉霉素在氨基糖苷类药物中脱颖而出,因为它具有独特的化学结构,包括一个双环糖基部分和一个单取代的脱氧链霉胺 。 这种结构使阿普拉霉素能够避开许多常见的耐药机制,例如氨基糖苷修饰酶和核糖体甲基转移酶 。 此外,阿普拉霉素在动物模型中显示出最小的耳毒性,使其成为开发下一代氨基糖苷类抗生素的有希望的候选药物 .
生化分析
Biochemical Properties
Apramycin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This interaction is essential for the production of apramycin and its antimicrobial properties. Additionally, apramycin interacts with ribosomal RNA, inhibiting protein synthesis in bacteria, which is a common mechanism of action for aminoglycosides .
Cellular Effects
Apramycin affects various types of cells and cellular processes. In bacterial cells, apramycin binds to the ribosomal RNA, leading to the inhibition of protein synthesis and ultimately causing cell death . This interaction disrupts cell signaling pathways and gene expression, resulting in the bactericidal effect of apramycin. In mammalian cells, apramycin has been shown to have low toxicity, making it a safer option compared to other aminoglycosides .
Molecular Mechanism
The molecular mechanism of apramycin involves its binding to the bacterial ribosome, specifically the 16S ribosomal RNA. This binding interferes with the decoding site of the ribosome, preventing the proper alignment of transfer RNA and messenger RNA, which is essential for protein synthesis . By inhibiting this process, apramycin effectively halts bacterial growth and proliferation. Additionally, apramycin’s unique structure provides resistance to certain aminoglycoside-modifying enzymes, enhancing its efficacy against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of apramycin have been observed to change over time. Apramycin is relatively stable, but it can degrade under certain conditions, affecting its antimicrobial activity . Long-term studies have shown that apramycin maintains its efficacy in inhibiting bacterial growth, although the rate of degradation can influence its potency. In vitro and in vivo studies have demonstrated that apramycin’s effects on cellular function remain consistent over extended periods, making it a reliable antibiotic for long-term use .
Dosage Effects in Animal Models
The effects of apramycin vary with different dosages in animal models. At therapeutic doses, apramycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, apramycin can exhibit toxic effects, including nephrotoxicity and ototoxicity, although these effects are less pronounced compared to other aminoglycosides . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antimicrobial activity but increases the risk of toxicity .
Metabolic Pathways
Apramycin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The enzyme AprI plays a crucial role in the apramycin biosynthetic pathway by converting demethyl-aprosamine to aprosamine . Additionally, apramycin interacts with various enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing apramycin production and improving its efficacy as an antibiotic.
Transport and Distribution
Apramycin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The distribution of apramycin within tissues is influenced by factors such as tissue permeability and blood flow, affecting its localization and concentration at the site of infection . These factors play a crucial role in determining the overall efficacy of apramycin in treating bacterial infections.
Subcellular Localization
The subcellular localization of apramycin is primarily within the bacterial ribosome, where it exerts its antimicrobial effects . Apramycin’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective binding to the ribosomal RNA . This localization is essential for apramycin’s activity and function as an antibiotic, as it allows for precise inhibition of protein synthesis in bacteria.
准备方法
合成路线和反应条件: 阿普拉霉素是通过一系列复杂的化学反应合成的。合成过程包括形成双环糖基部分和连接单取代的脱氧链霉胺。合成路线和反应条件的具体细节是专有的,没有广泛公布。
工业生产方法: 阿普拉霉素的工业生产涉及使用链霉菌进行发酵。发酵过程经过优化,以最大限度地提高阿普拉霉素的产量。 发酵后,使用各种色谱技术提取和纯化化合物 .
化学反应分析
反应类型: 阿普拉霉素会经历几种类型的化学反应,包括:
氧化: 阿普拉霉素在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变阿普拉霉素中的官能团,改变其活性。
取代: 阿普拉霉素可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。
形成的主要产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以导致羟基化衍生物的形成,而还原可以产生脱氧化合物。
相似化合物的比较
- Gentamicin
- Amikacin
- Tobramycin
- Plazomicin
Comparison: Apramycin stands out among aminoglycosides due to its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine . This structure allows apramycin to evade many common resistance mechanisms, such as aminoglycoside-modifying enzymes and ribosomal methyltransferases . Additionally, apramycin has shown minimal ototoxicity in animal models, making it a promising candidate for the development of next-generation aminoglycoside antibiotics .
属性
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNUGFQTQHRASN-XQENGBIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65710-07-8 (unspecified sulfate) | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045465 | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37321-09-8 | |
| Record name | Apramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apramycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apramycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apramycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APRAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


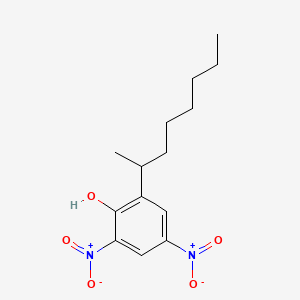
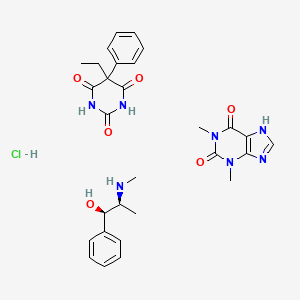

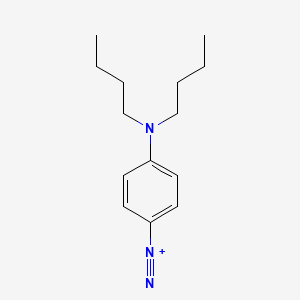
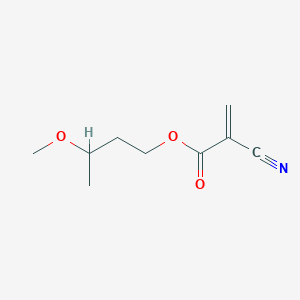
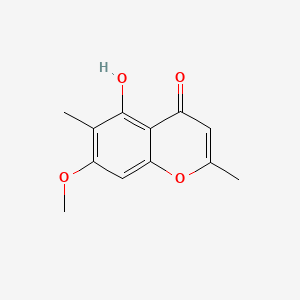
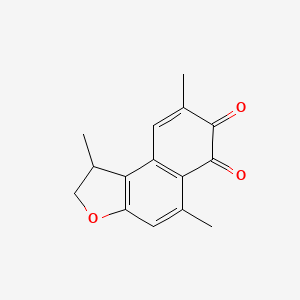

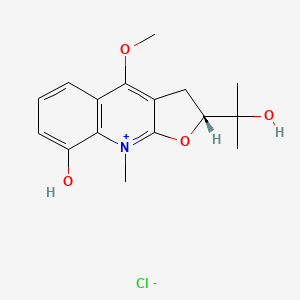

![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
![N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B1230269.png)
![N-(2,4-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1230270.png)
